N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034417-71-3
VCID: VC11802602
InChI: InChI=1S/C18H24N4O3S/c1-20(2)26(24,25)16-6-4-15(5-7-16)18(23)22-12-8-14(9-13-22)17-10-11-21(3)19-17/h4-7,10-11,14H,8-9,12-13H2,1-3H3
SMILES: CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C18H24N4O3S
Molecular Weight: 376.5 g/mol

N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide

CAS No.: 2034417-71-3

Cat. No.: VC11802602

Molecular Formula: C18H24N4O3S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide - 2034417-71-3

Specification

CAS No. 2034417-71-3
Molecular Formula C18H24N4O3S
Molecular Weight 376.5 g/mol
IUPAC Name N,N-dimethyl-4-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzenesulfonamide
Standard InChI InChI=1S/C18H24N4O3S/c1-20(2)26(24,25)16-6-4-15(5-7-16)18(23)22-12-8-14(9-13-22)17-10-11-21(3)19-17/h4-7,10-11,14H,8-9,12-13H2,1-3H3
Standard InChI Key JQQZMWUKLGOOIU-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Canonical SMILES CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Introduction

N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound features a complex structure incorporating a pyrazole ring, piperidine moiety, and sulfonamide functionality, which contribute to its potential biological activity.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the Pyrazole Ring: Pyrazole derivatives are typically synthesized via cyclization reactions involving hydrazines and diketones or β-keto esters.

  • Introduction of Piperidine Moiety: Piperidine derivatives are often functionalized through acylation or alkylation reactions.

  • Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with sulfonyl chloride derivatives.

  • Final Coupling: The pyrazole-piperidine intermediate is coupled with the sulfonamide-benzene derivative under controlled conditions.

Detailed synthetic methodologies for similar compounds have been described in the literature .

Biological Activity and Applications

Sulfonamides like this compound are known for their versatile biological activities:

  • Anti-inflammatory Properties: Sulfonamides inhibit enzymes like cyclooxygenase (COX), reducing inflammation .

  • Anticancer Potential: Compounds containing sulfonamide groups have demonstrated cytotoxicity against various cancer cell lines .

  • Antimicrobial Activity: The pyrazole ring enhances activity against bacterial and fungal pathogens .

This specific compound has not yet been extensively studied, but its structural features suggest potential as a kinase inhibitor or anti-inflammatory agent.

Research Findings on Related Compounds

Studies on structurally related compounds provide insights into potential applications:

Related CompoundActivityReference
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamidesSGK kinase modulation (anti-inflammatory)
Substituted benzene-sulfonamidesAnti-cancer activity (HeLa, MCF-7 cells)
Pyrazole-based sulfonamidesAntifungal activity

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